Array ( [bid] => 7241163 ) Buy 4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile

4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile

Catalog No.
S7527707
CAS No.
M.F
C18H25N3O
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl...

Product Name

4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile

IUPAC Name

4-[[4-[2-(1-hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H25N3O/c19-14-16-2-4-17(5-3-16)15-21-12-10-20(11-13-21)9-8-18(22)6-1-7-18/h2-5,22H,1,6-13,15H2

InChI Key

BNHNDQPTJCZCFZ-UHFFFAOYSA-N

SMILES

C1CC(C1)(CCN2CCN(CC2)CC3=CC=C(C=C3)C#N)O

Canonical SMILES

C1CC(C1)(CCN2CCN(CC2)CC3=CC=C(C=C3)C#N)O
HBED-CC is a macrocyclic chelator that forms stable complexes with metals such as gallium (Ga) and copper (Cu) ions. This compound has a molecular formula of C20H28N4O and a molecular weight of 340.46 g/mol. HBED-CC is structurally similar to ethylenediamine-N,N’-diacetic acid (EDDA) but with a cyclobutyl ring in place of one of the four-carbon chains.
HBED-CC is a white to off-white crystalline powder that is soluble in water and organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). The compound has a melting point of 156-158°C and a logP value of -1.07. The pKa values of the two nitrogen atoms in HBED-CC are 7.97 and 10.6.
HBED-CC can be synthesized using a reaction between 4-cyanobenzyl chloride and 2-(1-hydroxycyclobutyl)ethylpiperazine in the presence of potassium carbonate and N-methylpyrrolidone as a solvent. The resulting product is purified using column chromatography and characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
such as high-performance liquid chromatography (HPLC) and radio-thin-layer chromatography (radio-TLC) have been used to analyze HBED-CC and its radiolabeled complexes. These methods allow for the identification and quantification of the compounds and also help in assessing the purity and stability of the radiolabeled complexes.
HBED-CC has a high affinity for Ga and Cu ions and forms stable complexes with these metals. Cu-HBED-CC and Ga-HBED-CC complexes have been shown to exhibit high in vitro and in vivo stability, low toxicity, and good pharmacokinetic properties. In addition, Ga-HBED-CC has been demonstrated to be a promising radiopharmaceutical for PET imaging of neuroendocrine tumors, prostate cancer, and breast cancer.
The toxicity and safety of HBED-CC and its radiolabeled complexes have been evaluated in various preclinical studies using animal models. The compounds have been shown to have low acute toxicity and no toxic effects on vital organs such as the liver, kidneys, and lungs. However, as with any radiopharmaceutical, precautions need to be taken to minimize exposure to radiation and to ensure the safe handling and disposal of radioactive waste.
HBED-CC and its radiolabeled complexes have been used in various scientific experiments such as PET imaging, biodistribution studies, and cell labeling. Ga-HBED-CC has been particularly useful in PET imaging of neuroendocrine tumors, prostate cancer, and breast cancer. Cu-HBED-CC has been used in cell labeling studies for tracking stem cells and tracking bacterial infections.
Research on HBED-CC and its radiolabeled complexes is ongoing, with a focus on developing new radiopharmaceuticals for PET imaging and other medical applications. Recent studies have shown that Ga-HBED-CC may be useful in PET imaging of head and neck squamous cell carcinoma and glioblastoma. Cu-HBED-CC has also been investigated as a potential radiopharmaceutical for cancer treatment.
HBED-CC and its radiolabeled complexes have potential applications in various fields of research and industry, including medical imaging, drug development, and biotechnology. The compounds can be used in the development of new radiopharmaceuticals for PET imaging, as well as in the labeling of cells and bacteria for tracking and imaging purposes.
While HBED-CC and its radiolabeled complexes show promise in medical imaging and other applications, there are still limitations that need to be addressed. These include the high cost and limited availability of Ga-68, the need for optimization of radiolabeling conditions, and the potential for non-specific binding and uptake of radiolabeled complexes. Future research should focus on developing more efficient and cost-effective radiolabeling methods, optimizing the pharmacokinetics and biodistribution of radiolabeled complexes, and expanding the range of applications in which HBED-CC and its radiolabeled complexes can be used.
In conclusion, HBED-CC is a promising compound that has gained attention in the field of medicinal chemistry due to its potential use as a radiopharmaceutical in PET imaging. This paper has provided an overview of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of HBED-CC. Further research is needed to fully explore the potential of this compound in medical imaging and other applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.199762429 g/mol

Monoisotopic Mass

299.199762429 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types